![molecular formula C21H16N2OS B4988877 {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4988877.png)
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone, also known as BIX-01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Mechanism of Action
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone acts as a competitive inhibitor of the histone methyltransferase G9a, which is responsible for the methylation of lysine 9 on histone H3. This methylation is associated with gene silencing and plays a critical role in various cellular processes, including cell proliferation and differentiation. By inhibiting G9a, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone prevents the methylation of histone H3 and promotes the expression of genes that are normally silenced.
Biochemical and Physiological Effects:
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been shown to have a wide range of biochemical and physiological effects. In cancer cells, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone induces cell cycle arrest and apoptosis by promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes. In animal models of neurological disorders, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone improves cognitive function and reduces anxiety-like behavior by promoting the expression of genes that are involved in synaptic plasticity and neurotransmitter signaling. Additionally, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone inhibits the replication of viruses by interfering with viral gene expression and replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone is its specificity for G9a, which makes it a valuable tool for studying the role of G9a in various cellular processes. Additionally, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been shown to have low toxicity in animal models, which makes it a promising candidate for therapeutic applications. However, one limitation of {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone. One area of interest is the development of more potent derivatives of {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone that can be used in therapeutic applications. Additionally, further studies are needed to elucidate the role of G9a in various diseases and to identify potential biomarkers for patient selection. Furthermore, the potential use of {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone in combination with other therapies, such as chemotherapy and immunotherapy, should be explored. Finally, the development of more efficient synthesis methods for {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone and its derivatives could facilitate their widespread use in research and clinical settings.
Synthesis Methods
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-bromoacetophenone with 2-mercaptobenzimidazole in the presence of a base to form the intermediate product. The intermediate is then reacted with benzaldehyde in the presence of a catalyst to yield the final product.
Scientific Research Applications
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders. Furthermore, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been demonstrated to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus.
properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-25-21-22-18-8-4-5-9-19(18)23-21/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFPRUBDWDITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

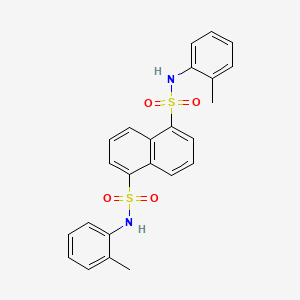
![2-(4-methylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4988805.png)
![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)
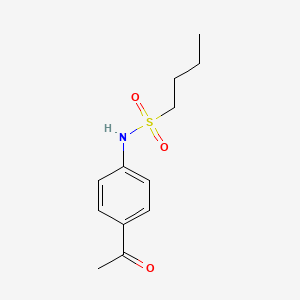
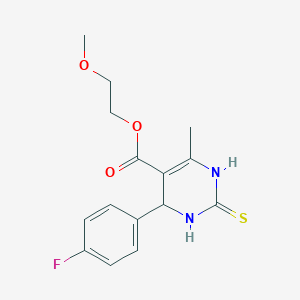
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4988835.png)
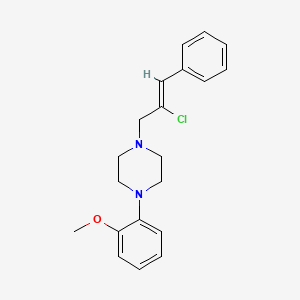
![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4988841.png)
![10-benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4988850.png)
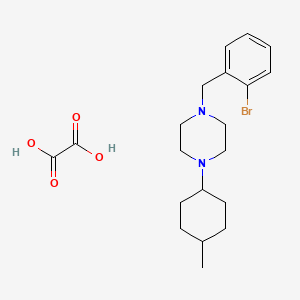
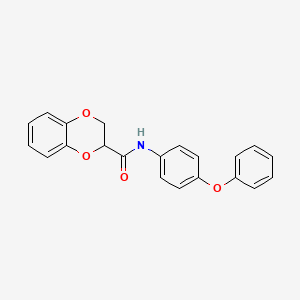
![2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4988860.png)
![1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B4988873.png)